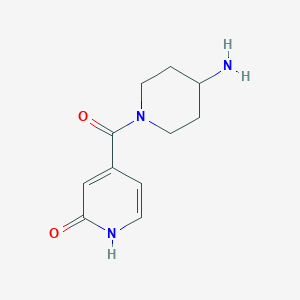
4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one
Descripción general
Descripción
4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitor Synthesis and Labeling
A study by Latli et al. (2016) describes the synthesis of a potent IκB Kinase-β (IKK-β) inhibitor, highlighting the process of labeling with carbon-14 and deuterium. This research demonstrates the utility of complex synthesis techniques for developing labeled compounds for biochemical and pharmacological studies, potentially applicable to compounds like "4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one" for tracer and mechanistic studies (Latli et al., 2016).
Organometallic Complexes
The work by Çiğdem Tuç et al. (2007) on the synthesis and spectroscopic characterization of Group 6 pentacarbonyl(4-substituted pyridine)metal(0) complexes illustrates the formation of organometallic complexes with substituted pyridines. This suggests potential applications of "this compound" in the development of novel organometallic compounds for catalysis or materials science (Çiğdem Tuç et al., 2007).
Pyridine Derivatives Synthesis
Murphy et al. (2016) describe a diastereoselective approach to synthesize substituted-4-aminopiperidines from pyridine precursors, applicable to pharmaceutical industry interests. This demonstrates the relevance of pyridine and aminopiperidine derivatives in synthesizing complex molecular entities, indicating potential research applications for similar compounds (Murphy et al., 2016).
Multifunctionalized Heterocyclic Compounds
Lei et al. (2013) developed synthetic cascades for the efficient synthesis of multifunctionalized tetrahydropyridines, dihydropyridin-4(1H)-ones, and pyridines. This research highlights the versatility of pyridine derivatives in synthesizing multifunctionalized heterocyclic compounds, potentially extending to "this compound" for diverse synthetic applications (Lei et al., 2013).
Propiedades
IUPAC Name |
4-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)11(16)8-1-4-13-10(15)7-8/h1,4,7,9H,2-3,5-6,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLUPMFGWJFOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



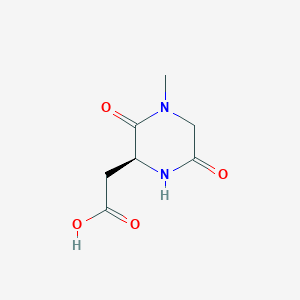

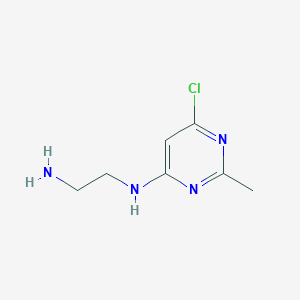

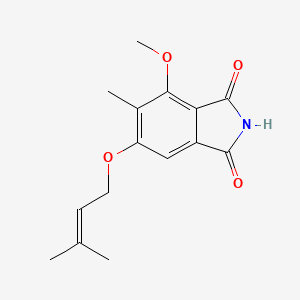

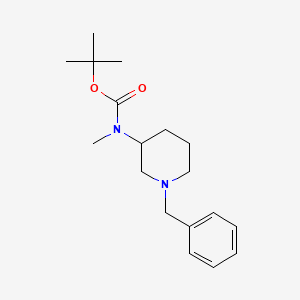
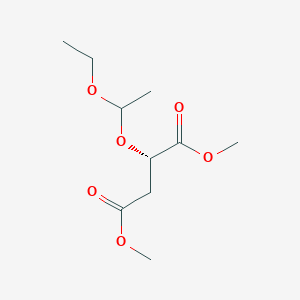

![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)



